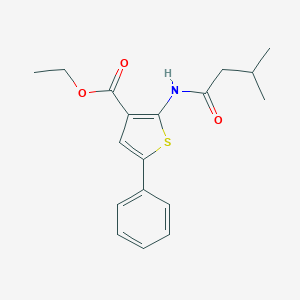
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene ring with an appropriate acyl chloride, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2-hydroxy-3-methylbutanoyl)amino]-3-methylbutanoate
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the thiophene ring and the ethyl ester group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
380645-74-9 |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4g/mol |
IUPAC-Name |
ethyl 2-(3-methylbutanoylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HFPUIKASVASTSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B376418.png)
![Ethyl 5-ethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376420.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B376421.png)
![ethyl 1-benzyl-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B376423.png)
![4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
![ethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B376425.png)
![N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B376427.png)
![Ethyl 3-[(2-bromobenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376428.png)



![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B376434.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376438.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376440.png)
